molecular formula C12H13NO2 B6258041 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopentan]-3-one CAS No. 1367920-58-8

3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopentan]-3-one

Cat. No.: B6258041
CAS No.: 1367920-58-8
M. Wt: 203.2
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Description

3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound has a benzoxazine ring fused with a cyclopentane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an o-aminophenol derivative with a cyclopentanone derivative in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzoxazine ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nitrating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride
  • 3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane]
  • 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylic acid hydrochloride

Uniqueness

3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one is unique due to its specific spiro linkage and the combination of benzoxazine and cyclopentane rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1367920-58-8

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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